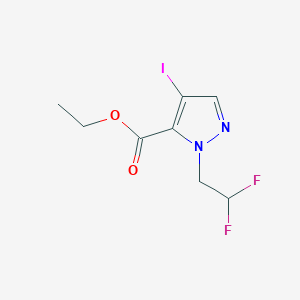
ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate is a synthetic organic compound that features a pyrazole ring substituted with an ethyl ester, a difluoroethyl group, and an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 1H-pyrazole-5-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then subjected to halogenation using iodine and a suitable oxidizing agent to introduce the iodine atom at the 4-position of the pyrazole ring. Finally, the difluoroethyl group is introduced via a nucleophilic substitution reaction using a difluoroethylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the choice of solvents and reagents may be tailored to minimize costs and environmental impact .
化学反応の分析
Types of Reactions
Ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the difluoroethyl group.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or alkyne-substituted derivatives .
科学的研究の応用
Ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand the interaction of fluorinated compounds with biological systems.
作用機序
The mechanism of action of ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The difluoroethyl group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions. Additionally, the iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target .
類似化合物との比較
Ethyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate can be compared with other fluorinated pyrazole derivatives:
Ethyl 1-(2,2-difluoroethyl)-4-chloro-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and binding properties.
Ethyl 1-(2,2-difluoroethyl)-4-bromo-1H-pyrazole-5-carboxylate:
Ethyl 1-(2,2-difluoroethyl)-4-fluoro-1H-pyrazole-5-carboxylate: Fluorine substitution can further enhance the compound’s stability and binding affinity
These comparisons highlight the unique properties of this compound, particularly its potential for forming stable interactions with biological targets and its versatility in chemical reactions.
特性
IUPAC Name |
ethyl 2-(2,2-difluoroethyl)-4-iodopyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2IN2O2/c1-2-15-8(14)7-5(11)3-12-13(7)4-6(9)10/h3,6H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSMVPNDUKPWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1CC(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














